
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical synthesis and properties of complex molecules like "1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde" often involve detailed studies to understand their structure-activity relationships. For example, compounds involving azepane (a seven-membered heterocyclic compound) and indole (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) are of significant interest due to their potential pharmacological properties. The synthesis of such compounds typically involves multi-step chemical reactions, aiming to introduce functional groups that can affect the molecule's biological activity (Kaur, Garg, Malhi, & Sohal, 2021)(Kaur et al., 2021).
Potential Biological Applications
Azepane-based motifs are recognized for their diverse pharmacological properties. Over 20 azepane-based drugs have been approved by the FDA, showcasing the therapeutic potential of compounds featuring this structural motif. These compounds have been explored for a variety of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities. The structural diversity and activity profiles of azepane-containing analogs highlight the importance of such compounds in drug discovery and development (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019)(Zha et al., 2019).
Chemical Reactions and Pathways
Knoevenagel condensation, a reaction involving the formation of carbon-carbon double bonds between aldehydes or ketones and active methylene compounds, is pivotal in synthesizing various biologically active compounds. The utilization of this reaction, particularly in generating α, β-unsaturated ketones or carboxylic acids, has facilitated the development of molecules with significant anticancer activity. This showcases the potential of employing specific chemical reactions to create compounds with targeted biological activities (Tokala, Bora, & Shankaraiah, 2022)(Tokala et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-16(13-21)15-8-4-5-9-17(15)20(14)12-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSNPAFPAAQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)

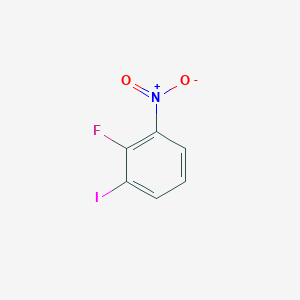
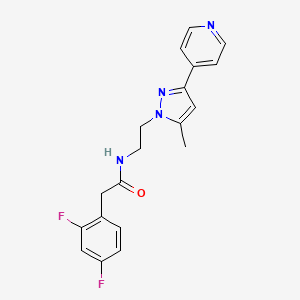
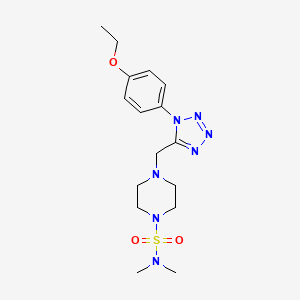
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)

![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)
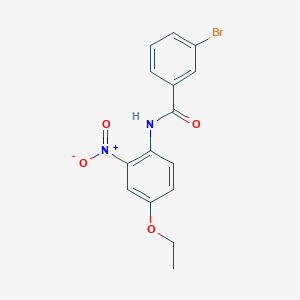
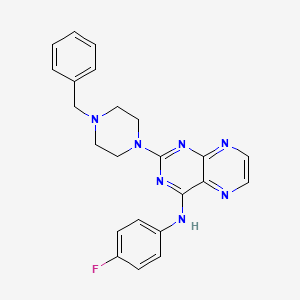
![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)
![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
